molecular formula C16H14Br4O4S B14507653 2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) CAS No. 62741-42-8

2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)

Cat. No.: B14507653
CAS No.: 62741-42-8
M. Wt: 622.0 g/mol
InChI Key: DYMZMHPHMGCFFG-UHFFFAOYSA-N
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Description

2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) is a chemical compound with the molecular formula C10H12Br2O4. It is known for its unique structure, which includes two bromine atoms and a sulfanediyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) typically involves the reaction of 2,5-dibromo-1,4-dihydroxybenzene with ethylene glycol in the presence of a sulfanediyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the bromine and sulfanediyl groups safely .

Chemical Reactions Analysis

Types of Reactions

2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Ammonia, hydroxylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce less brominated phenols .

Scientific Research Applications

2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and sulfanediyl group play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine atoms in 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) makes it unique compared to its chlorinated and fluorinated counterparts. Bromine atoms confer different reactivity and binding properties, making this compound particularly useful in specific research applications .

Properties

CAS No.

62741-42-8

Molecular Formula

C16H14Br4O4S

Molecular Weight

622.0 g/mol

IUPAC Name

2-[2,5-dibromo-4-[2,5-dibromo-4-(2-hydroxyethoxy)phenyl]sulfanylphenoxy]ethanol

InChI

InChI=1S/C16H14Br4O4S/c17-9-7-15(11(19)5-13(9)23-3-1-21)25-16-8-10(18)14(6-12(16)20)24-4-2-22/h5-8,21-22H,1-4H2

InChI Key

DYMZMHPHMGCFFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)SC2=C(C=C(C(=C2)Br)OCCO)Br)Br)OCCO

Origin of Product

United States

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